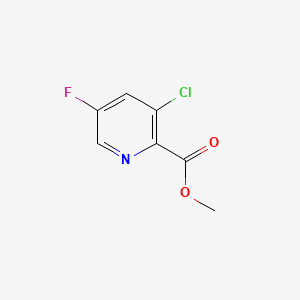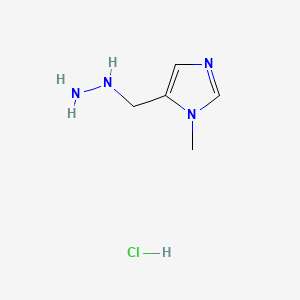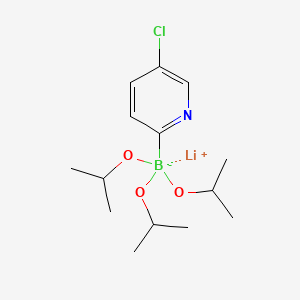
三异丙基-2-(5-氯吡啶基)硼酸锂
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium triisopropyl 2-(5-chloropyridyl)borate is a chemical compound with the molecular formula C14H24BClLiNO3 It is a borate ester that contains a lithium cation, a triisopropyl borate group, and a 5-chloropyridyl moiety
科学研究应用
Lithium triisopropyl 2-(5-chloropyridyl)borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Biology: The compound can be used to synthesize biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents, especially those targeting specific biological pathways.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium triisopropyl 2-(5-chloropyridyl)borate typically involves the reaction of 5-chloropyridine with triisopropyl borate in the presence of a lithium base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the borate ester. The general reaction scheme is as follows:
Lithiation: 5-chloropyridine is treated with a strong lithium base, such as n-butyllithium, to form the corresponding lithium salt.
Borylation: The lithium salt is then reacted with triisopropyl borate to form lithium triisopropyl 2-(5-chloropyridyl)borate.
The reaction is typically carried out at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of lithium triisopropyl 2-(5-chloropyridyl)borate may involve large-scale batch or continuous flow processes. The key considerations in industrial production include maintaining anhydrous conditions, optimizing reaction temperatures, and ensuring efficient separation and purification of the final product.
化学反应分析
Types of Reactions
Lithium triisopropyl 2-(5-chloropyridyl)borate undergoes various types of chemical reactions, including:
Substitution Reactions: The 5-chloropyridyl moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: This compound is commonly used in Suzuki-Miyaura coupling reactions, where it acts as a boron-containing reagent to form carbon-carbon bonds with aryl halides.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: The reaction conditions often involve a palladium catalyst, a base (e.g., potassium carbonate), and an organic solvent (e.g., toluene or ethanol).
Major Products
Substitution Reactions: The major products are substituted pyridines, where the chlorine atom is replaced by the nucleophile.
Coupling Reactions: The major products are biaryl compounds, formed by the coupling of the 5-chloropyridyl moiety with an aryl halide.
作用机制
The mechanism of action of lithium triisopropyl 2-(5-chloropyridyl)borate in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling reactions, the boronate ester reacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product.
相似化合物的比较
Similar Compounds
Lithium triisopropyl borate: Similar in structure but lacks the 5-chloropyridyl moiety.
Lithium triisopropyl 2-pyridinylborate: Similar but without the chlorine atom on the pyridine ring.
Lithium triisopropyl 2-(4-chloropyridyl)borate: Similar but with the chlorine atom in a different position on the pyridine ring.
Uniqueness
Lithium triisopropyl 2-(5-chloropyridyl)borate is unique due to the presence of the 5-chloropyridyl moiety, which imparts specific reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules and materials.
属性
IUPAC Name |
lithium;(5-chloropyridin-2-yl)-tri(propan-2-yloxy)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BClNO3.Li/c1-10(2)18-15(19-11(3)4,20-12(5)6)14-8-7-13(16)9-17-14;/h7-12H,1-6H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVRPQXMSHHGJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=NC=C(C=C1)Cl)(OC(C)C)(OC(C)C)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BClLiNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682079 |
Source


|
| Record name | Lithium (5-chloropyridin-2-yl)tris(propan-2-olato)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256364-35-8 |
Source


|
| Record name | Lithium (5-chloropyridin-2-yl)tris(propan-2-olato)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
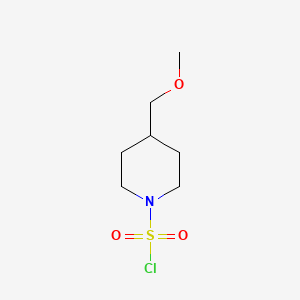
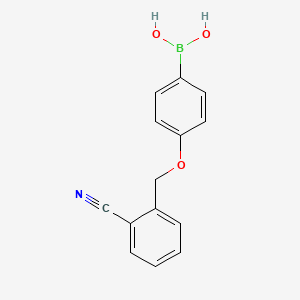


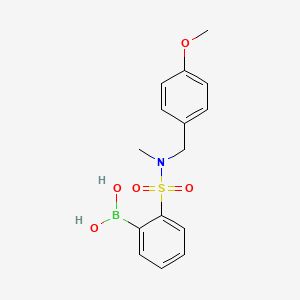
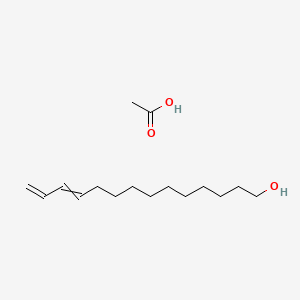
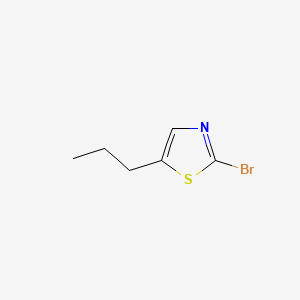
![2,5-Dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B580880.png)
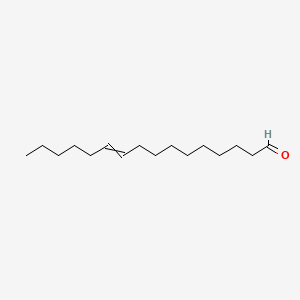
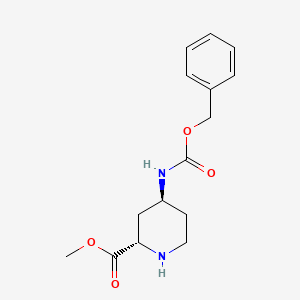
![(3aR,6aR)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B580885.png)
